![molecular formula C29H24F6N2O2 B13755692 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane is a fluorinated diamine monomer known for its unique properties, including high thermal stability, excellent solubility in organic solvents, and low moisture absorption. This compound is widely used in the synthesis of advanced polyimides and other high-performance polymers, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane typically involves a nucleophilic substitution reaction. The process begins with the reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine monomer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Polymerization: Reacts with aromatic dianhydrides to form polyimides.
Reduction: Catalytic reduction with hydrazine and Pd/C.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, 2-chloro-5-nitrobenzotrifluoride, 4,4’-sulfonyl diphenol.
Polymerization: Aromatic dianhydrides, thermal imidization.
Reduction: Hydrazine, palladium on carbon (Pd/C).
Major Products Formed
Polyimides: High-performance polymers with excellent thermal and mechanical properties.
Intermediate Compounds: Various intermediates formed during the synthesis process.
Wissenschaftliche Forschungsanwendungen
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of advanced polyimides and other high-performance polymers.
Medicine: Research into its use in drug delivery systems and medical devices.
Industry: Utilized in the production of materials for microelectronics, aerospace, and optical displays
Wirkmechanismus
The mechanism of action of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane primarily involves its ability to form stable polyimides through polymerization with aromatic dianhydrides. The fluorinated groups enhance the thermal stability and solubility of the resulting polymers, making them suitable for high-performance applications. The molecular targets and pathways involved include the formation of strong covalent bonds between the diamine and dianhydride units, resulting in a highly cross-linked polymer network .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
- 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
- 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane
Uniqueness
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane stands out due to its trifluoromethyl groups, which impart unique properties such as lower dielectric constant, better solubility, and enhanced thermal stability compared to its non-fluorinated counterparts. These characteristics make it particularly valuable in applications requiring high-performance materials .
Eigenschaften
Molekularformel |
C29H24F6N2O2 |
|---|---|
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
4-[4-[2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]propan-2-yl]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C29H24F6N2O2/c1-27(2,17-3-9-21(10-4-17)38-25-13-7-19(36)15-23(25)28(30,31)32)18-5-11-22(12-6-18)39-26-14-8-20(37)16-24(26)29(33,34)35/h3-16H,36-37H2,1-2H3 |
InChI-Schlüssel |
ZJKAAVFEXXJDQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
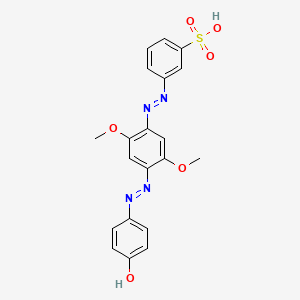




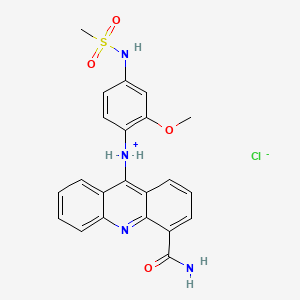
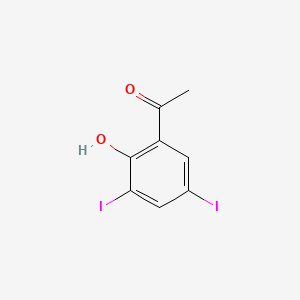
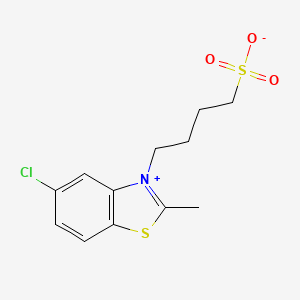
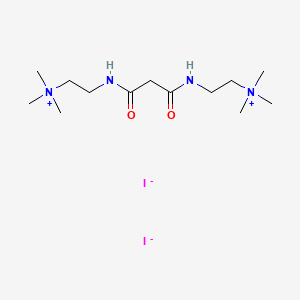
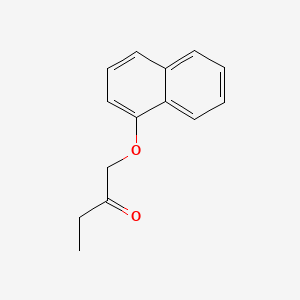
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)


